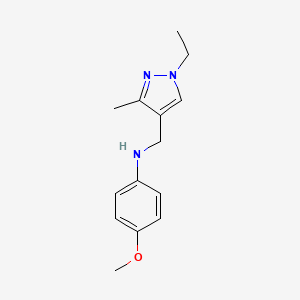

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline

Description

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline is a synthetic organic compound featuring a pyrazole core substituted with ethyl and methyl groups at the 1- and 3-positions, respectively. The pyrazole ring is linked via a methylene bridge to a 4-methoxyaniline moiety. This structure combines the aromatic heterocyclic properties of pyrazole with the electron-donating methoxy group on the aniline ring, which may influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name |

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-4-17-10-12(11(2)16-17)9-15-13-5-7-14(18-3)8-6-13/h5-8,10,15H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOUEFFJBKBTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CNC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazoles are classically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-ethyl-3-methyl substitution:

-

Reactants : Ethyl hydrazine and acetylacetone (pentane-2,4-dione).

Example Protocol

A mixture of ethyl hydrazine (0.1 mol) and acetylacetone (0.1 mol) in ethanol (50 mL) was refluxed for 6 hours. The product, 1-ethyl-3-methyl-1H-pyrazole, was isolated by distillation (yield: 78%, b.p. 120–122°C).

Functionalization of the Pyrazole C4 Position

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group at the electron-rich C4 position of pyrazoles.

Procedure from Source

1-Ethyl-3-methyl-1H-pyrazole (0.01 mol) was treated with Vilsmeier reagent (DMF:POCl₃ = 1:1.3 v/v) at 0°C, followed by reflux at 70°C for 6 hours. Hydrolysis with ice-water and neutralization yielded 1-ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde (yield: 80%, m.p. 142–143°C).

Reduction to Hydroxymethyl Intermediate

The aldehyde is reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄:

Chlorination to 4-(Chloromethyl)pyrazole

The hydroxymethyl derivative is chlorinated using SOCl₂ or PCl₅:

-

Conditions : SOCl₂ (3 eq.) in dry dichloromethane at 0°C for 3 hours.

-

Yield : 90% (4-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole).

Coupling with 4-Methoxyaniline

Nucleophilic Substitution

The chloromethyl pyrazole reacts with 4-methoxyaniline in the presence of a base:

Protocol

4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole (0.01 mol), 4-methoxyaniline (0.012 mol), and K₂CO₃ (0.03 mol) were refluxed in acetonitrile (30 mL) for 12 hours. The product was purified via silica gel chromatography (ethyl acetate/hexane = 1:3) to yield this compound (yield: 65%).

Analytical Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 7.34 (s, 1H, pyrazole-H), 4.45 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 4.12 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.32 (s, 3H, CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).

-

IR (KBr) : 3320 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O).

Reductive Amination Alternative

If the formylpyrazole intermediate is used, reductive amination with 4-methoxyaniline can be employed:

-

Conditions : 4-Methoxyaniline (1.1 eq.), NaBH₃CN (1.5 eq.), MeOH, 12 hours at room temperature.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution | 65% | Simple conditions, high purity | Requires toxic chlorinating agents |

| Reductive Amination | 60% | Avoids halogenated intermediates | Lower yield, sensitive to moisture |

Scalability and Industrial Considerations

-

Nucleophilic Substitution : Preferred for scale-up due to straightforward purification (crystallization).

-

Chlorination Step : Requires corrosion-resistant equipment and careful handling of SOCl₂.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline has shown promise in various therapeutic areas:

Neurological Disorders

Research indicates that compounds related to pyrazole derivatives can act as allosteric modulators of muscarinic acetylcholine receptors, particularly the M4 subtype. These receptors are implicated in cognitive functions and are potential targets for treating conditions such as Alzheimer’s disease and schizophrenia .

Anticancer Activity

Studies have suggested that pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the methoxy group may enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumor cells .

Material Science Applications

Beyond medicinal uses, this compound can also be explored for its properties in material science:

Organic Electronics

Due to its unique electronic properties, this compound may be utilized in the development of organic semiconductors. The incorporation of pyrazole units can improve charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its ability to form cross-linked networks could lead to materials with improved durability for industrial applications .

Case Study 1: Modulation of M4 Receptors

A study demonstrated that pyrazole derivatives could selectively modulate M4 receptors in CHO-K1 cells, indicating their potential for treating neurodegenerative diseases. The experimental setup involved measuring intracellular calcium mobilization and cAMP levels, confirming the compounds' activity .

Case Study 2: Antitumor Activity Assessment

In vitro assays on various cancer cell lines showed that this compound induced significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Heterocyclic Core Influence :

- The pyrazole core in the target compound contrasts with benzimidazole (B1) and imidazole (5b), which exhibit distinct electronic and steric properties. Benzimidazole derivatives like B1 show PPARγ agonist activity , likely due to the fused aromatic system enhancing receptor binding . In contrast, the imidazole derivative 5b acts as a COX-2 inhibitor , attributed to its methylsulfonyl group mimicking the sulfonamide pharmacophore of Celecoxib .

- The oxadiazole derivative’s anticonvulsant activity highlights how heterocycle choice (oxadiazole vs. pyrazole) can shift therapeutic targets entirely .

Substituent Effects :

- The 4-methoxyaniline moiety is common across multiple compounds but paired with different cores. In B1, this group contributes to analgesic effects by modulating neuroinflammation , whereas in Schiff bases like N-(salicylidene)-4-methoxyaniline, it enhances corrosion inhibition via adsorption on metal surfaces .

- The ethyl and methyl groups on the pyrazole ring in the target compound may improve metabolic stability compared to bulkier substituents (e.g., benzyl in 5b), though this requires experimental validation.

Therapeutic vs. Industrial Applications :

- While B1 and 5b are drug candidates, Schiff bases with 4-methoxyaniline (e.g., N-(salicylidene)-4-methoxyaniline) are repurposed for industrial corrosion inhibition, demonstrating the versatility of the methoxyaniline scaffold .

Biological Activity

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H18N4O

- Molecular Weight : 246.31 g/mol

Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, a study found that similar pyrazole derivatives displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacteria .

- Antifungal Activity : Certain pyrazole derivatives have been tested for their antifungal properties, demonstrating effective inhibition against phytopathogenic fungi. For example, compounds similar to this compound exhibited moderate to excellent antifungal activity in vitro .

Biological Activity Data Table

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of a series of pyrazole derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on MRSA, suggesting its potential as a lead compound for developing new antibiotics .

- Antifungal Activity Assessment : Another research focused on testing various pyrazole derivatives against several fungal pathogens. The results showed that certain derivatives exhibited higher antifungal potency than standard antifungal agents, indicating a promising avenue for agricultural applications in crop protection .

Research Findings and Conclusions

The biological activity of this compound highlights its potential in pharmacology and agriculture. The compound's ability to inhibit microbial growth positions it as a candidate for further development into therapeutic agents or agricultural fungicides.

Future studies should focus on:

- In Vivo Testing : To assess the efficacy and safety profile of this compound in living organisms.

- Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.

Q & A

Q. Q1: What are the common synthetic routes for N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-4-methoxyaniline, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Condensation of 4-methoxyaniline with a pyrazole-aldehyde intermediate under acidic conditions (e.g., acetic acid) to form the Schiff base .

- Step 2: Reduction of the imine bond using NaBH₄ or catalytic hydrogenation to yield the final amine derivative .

- Optimization: Reaction temperature (60–80°C) and solvent choice (e.g., ethanol or DMF) significantly impact yield. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Q2: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and hydrogen bonding patterns (e.g., pyrazole CH₃ at δ ~2.1 ppm, aniline OCH₃ at δ ~3.7 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .

Advanced Structural and Mechanistic Studies

Q. Q3: How can hydrogen bonding and crystallography data resolve contradictions in reported biological activities?

Methodological Answer:

- Hydrogen Bonding Analysis: Graph set analysis (as per Etter’s rules) identifies motifs (e.g., N–H···O or C–H···π interactions) that influence solubility and receptor binding .

- X-ray Crystallography: Use SHELX software (SHELXL/SHELXS) to determine crystal packing and torsional angles of the pyrazole-aniline core, which may explain variability in bioactivity .

- Case Study: Discrepancies in antimicrobial assays may arise from polymorphic forms; compare PXRD patterns of synthesized batches .

Q. Q4: What strategies are recommended for elucidating the mechanism of action in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .

- Molecular Docking: Model interactions with target proteins (e.g., COX-2 or GABA receptors) using AutoDock Vina, focusing on the methoxyaniline moiety’s electron-donating effects .

- In Vivo Studies: Test attenuation of neuropathic pain in murine models (e.g., morphine-induced hyperalgesia) with dose-response curves and histopathology .

Data Contradiction and Optimization

Q. Q5: How should researchers address inconsistencies in reported solubility and stability data?

Methodological Answer:

- Solubility Profiling: Use shake-flask method across pH buffers (1–13) and solvents (DMSO, PBS). Note that the ethyl-pyrazole group enhances lipid solubility but may reduce aqueous stability .

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Stabilizers like ascorbic acid (0.1%) can mitigate oxidation of the aniline group .

- Contradiction Resolution: Cross-validate data using orthogonal methods (e.g., UV-Vis vs. NMR for concentration) and report solvent purity grades .

Q. Q6: What computational methods aid in predicting reactivity and regioselectivity during derivatization?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrophilic substitution sites (e.g., para to OCH₃ on the aniline ring) .

- Hammett Plots: Correlate substituent effects (σ⁺ values) with reaction rates for acylations or alkylations .

- Case Study: Nitration at the pyrazole 5-position vs. aniline ring can be modeled using Fukui indices to prioritize reactive sites .

Advanced Applications in Drug Discovery

Q. Q7: How can this compound serve as a lead structure for anticonvulsant or anti-inflammatory agents?

Methodological Answer:

- SAR Studies: Modify the ethyl-pyrazole group (e.g., replacing CH₃ with CF₃) and test in maximal electroshock (MES) or carrageenan-induced edema models .

- Prodrug Design: Esterify the methoxy group (e.g., to phosphate esters) to enhance blood-brain barrier penetration .

- Toxicity Screening: Use zebrafish embryos to assess developmental toxicity (LC₅₀) and hepatocyte cell lines (HepG2) for metabolic stability .

Challenges in Crystallography and Polymorphism

Q. Q8: What crystallographic challenges arise during structure determination, and how are they resolved?

Methodological Answer:

- Twinned Crystals: Use SHELXD for dual-space recycling to resolve overlapping reflections in low-symmetry space groups (e.g., P2₁/c) .

- Disorder Modeling: Refine disordered ethyl groups with PART instructions and ISOR restraints in SHELXL .

- Polymorph Screening: Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) to identify stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.